N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetamidophenol and 3-methyl-2-methylsulfanylphenol.
Formation of Intermediate: The phenolic hydroxyl group of 3-methyl-2-methylsulfanylphenol is reacted with a suitable acylating agent to form an intermediate ester.
Coupling Reaction: The intermediate ester is then coupled with 4-acetamidophenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide: Lacks the methylsulfanyl group.
N-(4-acetamidophenyl)-2-(3-methyl-2-ethoxyphenoxy)acetamide: Contains an ethoxy group instead of a methylsulfanyl group.
Uniqueness
N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide is unique due to the presence of the methylsulfanyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-5-4-6-16(18(12)24-3)23-11-17(22)20-15-9-7-14(8-10-15)19-13(2)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOUXTJFWLGAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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